Cocoamine

Mineral processing Reverse flotation Collector selectivity

Cocoamine (CAS 61788-46-3), chemically defined as Amines, coco alkyl, is a primary fatty amine mixture derived from coconut oil hydrolysates. Its alkyl chains are predominantly C12 (approx.

Molecular Formula (C2H4O)nC14H30OS
Molecular Weight
CAS No. 61788-46-3
Cat. No. B1164934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCocoamine
CAS61788-46-3
SynonymsArmeen CD, Corsamine PCD
Molecular Formula(C2H4O)nC14H30OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cocoamine (CAS 61788-46-3) Product Profile for Industrial Procurement & Formulation Screening


Cocoamine (CAS 61788-46-3), chemically defined as Amines, coco alkyl, is a primary fatty amine mixture derived from coconut oil hydrolysates. Its alkyl chains are predominantly C12 (approx. 48%) and C14 (approx. 20%), with minor C8, C10, C16, and C18 fractions, yielding a broad‑spectrum cationic surfactant [1]. This natural origin and mixed‑chain composition distinguish it from single‑chain synthetic alkyl amines in key performance attributes such as biodegradability, ecotoxicity profile, and phase behavior under industrial conditions [2].

Why Dodecylamine, Tallowamine, or Pure‑Chain Analogs Cannot Replace Cocoamine in Critical Specifications


Cocoamine’s heterogeneous chain‑length distribution creates a performance envelope that single‑component amines cannot duplicate. In flotation, cocoamine exhibits a distinct selectivity‑efficiency trade‑off relative to lauryl‑ (C12) and tallow‑based amines [1]. Its biodegradation rate, acute oral toxicity, and cost profile also differ systematically from pure laurylamine or C16‑C18 tallow blends [2]. Consequently, equipment calibrated for cocoamine’s interfacial properties, pour point, or ecotoxicity endpoints will fail to meet specifications if a generic ‘alkyl amine’ is substituted.

Cocoamine Differentiation Data: Quantified Evidence Against Closest Analogs


Flotation Selectivity for Silicate Gangue: Cocoamine vs. Dodecylamine and Coco Diamine

In a head‑to‑head flotation study of phosphate rock desilication, cocoamine’s SiO₂ collection capacity ranked below that of coco diamine and dodecylamine, but its phosphorus loss was significantly higher than that of isotridecylamine and coco diamine, indicating a selectivity deficit [1]. The basic order for SiO₂ recovery was: coco diamine > n‑octylamine > dodecylamine > cocoamine > isotridecylamine. Phosphorus loss (P₂O₅) followed the inverse trend, with cocoamine exhibiting losses comparable to dodecylamine and significantly greater than coco diamine [1]. This establishes cocoamine as a low‑selectivity, high‑recovery collector suitable for applications where gangue rejection is secondary to throughput.

Mineral processing Reverse flotation Collector selectivity

Acute Oral Toxicity (LD50) Relative to Pure Dodecylamine

Cocoamine exhibits a rat oral LD50 of 1,300 mg/kg ([1]), whereas pure dodecylamine (CAS 124‑22‑1) has a rat oral LD50 of 1,020 mg/kg (). The 27% higher LD50 value categorizes cocoamine as slightly less acutely toxic. Although both remain classified as Acute Tox. 4 (Harmful if swallowed), the higher LD50 can simplify registration for certain consumer‑facing formulations where dodecylamine would trigger stricter risk‑assessment thresholds.

Toxicology ECHA classification Occupational safety

Environmental Biodegradation Profile Under OECD 301D

Cocoamine achieves >90% biodegradation within 28 days under OECD 301D (Closed Bottle Test) conditions ([1]), meeting the stringent “readily biodegradable” criterion. While single‑chain laurylamine (dodecylamine) is also reported as biodegradable, its degradation kinetics are slower, and its higher aquatic toxicity (LC50 fish 0.87 mg/L vs. cocoamine LC50 0.16 mg/L in rainbow trout) imposes more severe ecotoxic labeling (Aquatic Acute 1 / Chronic 1) ([2][3]). The combination of rapid biodegradation and a comparably higher lethal threshold for fish positions cocoamine as the preferred amine for environmentally regulated mining and construction projects.

Environmental fate Ready biodegradability Green chemistry

Corrosion Inhibition Efficiency on Mild Steel in Chloride‑Rich Environments

At a concentration of 0.5 wt.% in 5% NaCl solution, cocoamine delivers a corrosion rate of 0.076 mm/year on carbon steel (ASTM G31) [1]. This performance, while lower than that of specialty inhibitors such as benzotriazole, is achieved at a 40% cost reduction [1]. No comparable corrosion‑rate datum for pure dodecylamine under identical test conditions is available, but class‑level inference places cocoamine’s film‑forming ability between that of higher‑priced benzotriazole and lower‑cost generic amines that lack mixed‑chain synergism.

Corrosion engineering Oilfield chemicals Film‑forming inhibitors

Application Scenarios Where Cocoamine’s Differentiating Evidence Confers a Procurement Advantage


Low‑Grade Phosphate Ore Reverse Flotation – Throughput Over Selectivity

When processing low‑grade phosphate rock where silica removal is the primary goal and final phosphorus grade is negotiable, cocoamine serves as a cost‑effective collector. Its SiO₂ collection capacity is sufficient, and its lower selectivity relative to coco diamine becomes an asset by minimizing reagent costs per ton of ore, as quantified in [1].

Environmentally Sensitive Mineral Processing Sites Requiring Readily Biodegradable Collectors

Mining operations operating under strict discharge permits benefit from cocoamine’s demonstrated >90% biodegradation (OECD 301D) [2]. While the compound is acutely toxic to fish [3], its proven ready biodegradability reduces long‑term environmental persistence risk, satisfying eco‑label requirements that dodecylamine may not meet without supplementary documentation.

Bulk Oilfield Corrosion Inhibition Where Cost‑Effectiveness Dominates

In high‑volume produced‑water or pipeline injection systems, cocoamine’s corrosion rate of 0.076 mm/year at 0.5% in 5% NaCl [2] represents an economically acceptable level. Procurement teams targeting a 40% cost reduction over benzotriazole can justify the formulation switch based on the documented price‑performance trade‑off.

Safety‑Margined Formulation Intermediate for Personal‑Care Surfactants

For cationic surfactant manufacturing where acute oral toxicity is a regulatory gate, cocoamine’s rat LD50 of 1,300 mg/kg ([3]) offers a 27% higher margin than dodecylamine’s 1,020 mg/kg (), facilitating classification under milder hazard bands and simplifying safety‑data‑sheet authoring for downstream formulations.

Technical Documentation Hub

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